5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a 4-methylpiperazine moiety, and a methyl group at position 2.
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-4-3-5-13(18)10-12)22-8-6-21(2)7-9-22/h3-5,10,14,24H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZLOBSDPMDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, neuroprotective effects, and other pharmacological implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₅OS |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 898346-42-4 |
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. A study conducted by the National Cancer Institute assessed various derivatives against 60 cancer cell lines, including leukemia and breast cancer cells. The results indicated that certain derivatives displayed potent antitumor effects, suggesting that the thiazolo-triazole framework is promising for developing new anticancer agents .
Case Study: Antitumor Efficacy
In a comparative study of various triazole derivatives, it was found that modifications to the thiazole structure enhanced the anticancer activity against specific cell lines. For instance, replacing certain functional groups resulted in increased efficacy against MDA-MB-468 breast cancer cells. This indicates that structural optimization of similar compounds could lead to more effective therapeutic agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. A study focused on related triazole derivatives demonstrated their ability to protect against seizures induced by electroshock in animal models. The compound was evaluated alongside traditional antiepileptic drugs, showing a marked improvement in seizure control and reduced adverse effects on motor performance . This suggests a dual role where the compound may not only act as an anticancer agent but also provide neuroprotective benefits.
Pharmacological Implications
The biological activity of this compound extends beyond anticancer and neuroprotective effects. Its structural components indicate potential interactions with various biological targets:
- Antioxidant Activity : Some studies suggest that thiazole and triazole derivatives can exhibit antioxidant properties, contributing to cellular protection mechanisms.
- Antimicrobial Properties : Preliminary data indicate possible antimicrobial activity against certain bacterial strains, warranting further investigation into its spectrum of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Substituent Variations in Piperazine and Thiazolo-Triazole Moieties
Key Observations :
- Piperazine Substituents: Ethyl groups (vs.
- Aromatic Modifications : Methoxy/ethoxy groups () introduce hydrogen-bonding capacity, which may improve solubility but reduce CNS penetration .
- Thiazolo-Triazole Core : Methyl/ethyl groups at position 2 minimally affect planarity but modulate steric interactions with biological targets .
Comparison with Halogenated Derivatives
Compounds 4 and 5 () are isostructural chloro/bromo derivatives of 4-(4-aryl)thiazole-triazole hybrids.
- Chloro vs. Bromo : Bromine’s larger atomic radius enhances van der Waals interactions in binding pockets, improving affinity in some antimicrobial assays .
- 3-Chlorophenyl vs. 4-Fluorophenyl : Fluorine’s electronegativity increases metabolic stability but may reduce π-π stacking in hydrophobic regions .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of 3-chlorophenyl precursors with 4-methylpiperazine derivatives. Key steps include:
- Cyclization : Formation of the thiazolo-triazole core via cyclocondensation under reflux in ethanol or DMF .
- Functionalization : Introduction of the chlorophenyl and piperazine groups using nucleophilic substitution or Mannich reactions, requiring precise temperature control (70–80°C) and catalysts like triethylamine .
- Purification : Crystallization in ethanol or methanol, followed by column chromatography for isolation (>95% purity) .
Critical Factors : Solvent polarity (e.g., DMF enhances cyclization), reaction time (over 12 hours for complete conversion), and stoichiometric ratios (1:1.2 for amine precursors) significantly affect yields (reported 40–65%) .
Q. How is structural characterization performed to confirm the compound’s identity?
Methodological Answer: Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify key groups (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm; piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 415–510, depending on substituents) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched within ±0.3% of theoretical values .
Q. What are the primary challenges in synthesizing this compound, and how are they mitigated?
Methodological Answer: Common challenges include:
- Low Yield in Cyclization : Additives like molecular sieves or microwave-assisted heating (100–120°C) improve reaction efficiency .
- Byproduct Formation : Reverse-phase HPLC or preparative TLC separates isomers (e.g., regioisomers from triazole formation) .
- Piperazine Degradation : Use of inert atmospheres (N) and low-temperature storage (−20°C) stabilizes intermediates .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., 14-α-demethylase for antifungal activity). Docking scores (ΔG < −8 kcal/mol) correlate with in vitro efficacy .
- QSAR Modeling : Substituent effects (e.g., electron-withdrawing Cl on phenyl) are analyzed to design derivatives with enhanced IC values (e.g., <10 μM for kinase inhibition) .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?
Methodological Answer:
- Halogen Effects : Replacing 3-Cl with F reduces logP (improves solubility) but may lower affinity for hydrophobic binding pockets. IC shifts from 1.2 μM (Cl) to 3.5 μM (F) in kinase assays .
- Piperazine Variants : 4-Methylpiperazine enhances blood-brain barrier penetration (logBB > 0.3) compared to bulkier substituents .
- Triazole Ring : N-methylation at position 2 increases metabolic stability (t > 4 hours in hepatic microsomes) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use ATP-level normalization in kinase assays or fixed cell lines (e.g., HEK293) to minimize variability .
- SAR Cross-Validation : Compare analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) to isolate substituent-specific effects .
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p < 0.05) .
Q. How are pharmacokinetic properties (e.g., bioavailability) experimentally evaluated?
Methodological Answer:
- Caco-2 Permeability : Assess intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability) .
- Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS (t > 30 minutes preferred) .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis measure unbound fractions (target >5% for efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
